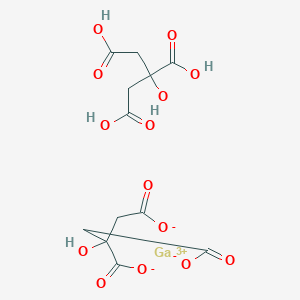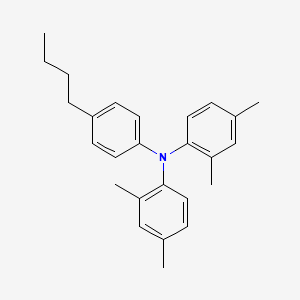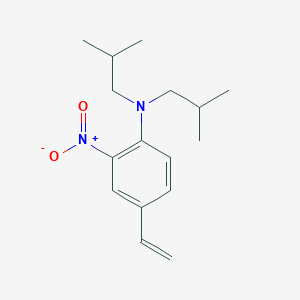
Gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex compound that combines gallium with citric acid. Citric acid, also known as 2-hydroxypropane-1,2,3-tricarboxylic acid, is a tricarboxylic acid commonly found in citrus fruits. Gallium is a metal known for its unique properties, including its ability to remain in a liquid state near room temperature. The combination of these two components results in a compound with interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gallium;2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of gallium salts with citric acid. One common method is to dissolve gallium nitrate in water and then add citric acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The resulting solution is then evaporated to obtain the solid compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade gallium salts and citric acid. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and purity. The final product is typically obtained through crystallization or precipitation methods.
Análisis De Reacciones Químicas
Types of Reactions
Gallium;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gallium oxide and other by-products.
Reduction: Reduction reactions can convert the gallium ion back to its metallic state.
Substitution: The carboxylate groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the carboxylate groups, depending on the desired product.
Major Products Formed
Oxidation: Gallium oxide and other oxidized species.
Reduction: Metallic gallium.
Substitution: Various substituted carboxylate derivatives.
Aplicaciones Científicas De Investigación
Gallium;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with cellular metabolism.
Industry: Used in the production of specialized materials and as a component in certain types of batteries.
Mecanismo De Acción
The mechanism by which gallium;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves several pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as aconitase, interfering with the Krebs cycle and cellular respiration.
Metal Ion Interference: Gallium ions can replace other metal ions in biological systems, disrupting normal cellular functions.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly found in citrus fruits.
Tricarballylic Acid: Propane-1,2,3-tricarboxylic acid, an inhibitor of aconitase.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, an isomer of citric acid.
Uniqueness
Gallium;2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of gallium, which imparts distinct chemical and biological properties. Unlike other tricarboxylic acids, this compound can interfere with metal ion-dependent processes, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13GaO14 |
|---|---|
Peso molecular |
450.95 g/mol |
Nombre IUPAC |
gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C6H8O7.Ga/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |
Clave InChI |
YILZORZCGMPVTF-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate](/img/structure/B14799984.png)
![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)

![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)
![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
